(3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester
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Overview
Description
(3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester is an organic compound that features a bromine atom, a nitro group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination of a benzyl precursor followed by nitration. The resulting intermediate is then reacted with ethylcarbamic acid and tert-butyl ester under controlled conditions to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The nitro group, in particular, is known to interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular processes. The bromine atom and carbamate ester also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-nitrobenzyl)-methylcarbamic acid tert-butyl ester
- (3-Bromo-5-nitrobenzyl)-propylcarbamic acid tert-butyl ester
- (3-Bromo-5-nitrobenzyl)-isopropylcarbamic acid tert-butyl ester
Uniqueness
(3-Bromo-5-nitrobenzyl)-ethylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-nitrophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-5-16(13(18)21-14(2,3)4)9-10-6-11(15)8-12(7-10)17(19)20/h6-8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURSRFNZKAOXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC(=C1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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